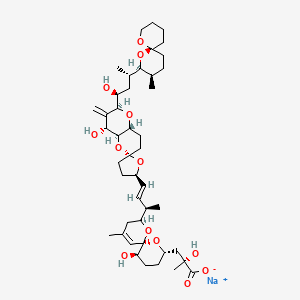
FIPI-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
FIPI hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of phospholipase D enzymes and their role in various chemical processes.
Biology: FIPI hydrochloride is used to investigate cell signaling pathways, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking.
Medicine: This compound has potential therapeutic applications in the treatment of autoimmune diseases and cancer metastasis due to its ability to inhibit phospholipase D activity.
Industry: FIPI hydrochloride is used in the development of new drugs and therapeutic agents targeting phospholipase D enzymes
Wirkmechanismus
Target of Action
FIPI hydrochloride is a potent inhibitor of Phospholipase D (PLD) . The primary targets of FIPI hydrochloride are PLD1 and PLD2 . These enzymes play a crucial role in many cell biological processes, including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .
Mode of Action
FIPI hydrochloride interacts with its targets, PLD1 and PLD2, by blocking their activity . It does this rapidly, inhibiting in vivo phosphatidic acid (PA) production with subnanomolar potency . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cell’s biochemical processes .
Biochemical Pathways
The inhibition of PLD1 and PLD2 by FIPI hydrochloride affects several biochemical pathways. The most notable of these is the disruption of the lipid second messenger phosphatidic acid (PA) generated by PLD . This disruption can affect various cellular processes, including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .
Pharmacokinetics
It is known that fipi hydrochloride is soluble in dmso , which suggests that it could be well-absorbed in the body
Result of Action
The inhibition of PLD1 and PLD2 by FIPI hydrochloride leads to several molecular and cellular effects. It inhibits PLD regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis . These effects suggest that FIPI hydrochloride could have potential therapeutic applications for autoimmune diseases and cancer metastasis .
Action Environment
It is known that fipi hydrochloride should be stored at 2-8°c , indicating that temperature could affect its stability
Safety and Hazards
Zukünftige Richtungen
FIPI hydrochloride has been used in studies to understand cell signaling pathways, cell processes, and cell dysregulations that depend upon phospholipase D1 (PLD1) and phospholipase D2 (PLD2) activities . A study has also been conducted to construct a novel liposome delivery system co-loading FIPI hydrochloride in combination with an antitumor drug for anti-metastasis .
Biochemische Analyse
Biochemical Properties
FIPI hydrochloride interacts with the enzymes phospholipase D1 (PLD1) and phospholipase D2 (PLD2), inhibiting their activities . The nature of these interactions involves the binding of FIPI hydrochloride to these enzymes, thereby preventing them from catalyzing the hydrolysis of phosphatidylcholine to phosphatidic acid .
Cellular Effects
FIPI hydrochloride has been shown to influence cell function by inhibiting PLD regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis . It has potential utility as a therapeutic for autoimmunity and cancer metastasis . In human breast cancer cells, FIPI hydrochloride potently blocks EGF-induced calcium signaling .
Molecular Mechanism
FIPI hydrochloride exerts its effects at the molecular level by binding to PLD1 and PLD2, inhibiting their activities . This results in a decrease in the production of phosphatidic acid, a lipid second messenger implicated in many cell biological processes including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .
Temporal Effects in Laboratory Settings
It is known that FIPI hydrochloride rapidly blocks in vivo PA production .
Metabolic Pathways
FIPI hydrochloride is involved in the phospholipase D pathway, where it interacts with the enzymes PLD1 and PLD2 . The inhibition of these enzymes by FIPI hydrochloride can affect metabolic flux and metabolite levels.
Subcellular Localization
It is known that FIPI hydrochloride does not affect PLD subcellular localization .
Vorbereitungsmethoden
The synthesis of FIPI hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the indole derivative: This involves the reaction of 5-fluoroindole with appropriate reagents to form the desired indole derivative.
Coupling with piperidine: The indole derivative is then coupled with a piperidine derivative to form the intermediate compound.
Formation of the final product: The intermediate compound is further reacted with 4-fluorobenzoyl chloride to form the final product, FIPI hydrochloride.
Analyse Chemischer Reaktionen
FIPI hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: FIPI hydrochloride can undergo substitution reactions, particularly at the fluorine atoms, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
FIPI hydrochloride is unique in its potent inhibition of both phospholipase D1 and phospholipase D2. Similar compounds include:
Halopemide: A derivative of halopemide, FIPI hydrochloride is more potent and selective in inhibiting phospholipase D enzymes.
VU0155069: Another phospholipase D inhibitor, but with different selectivity and potency compared to FIPI hydrochloride
FIPI hydrochloride stands out due to its high potency and specificity in inhibiting phospholipase D enzymes, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2.ClH/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31;/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMQCDOCYPGJJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)






![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B560433.png)


